molecular formula C15H30O5 B8553125 Butyl 4-(tert-butylperoxy)-4-methylpentan-2-yl carbonate CAS No. 62299-40-5

Butyl 4-(tert-butylperoxy)-4-methylpentan-2-yl carbonate

Cat. No. B8553125
M. Wt: 290.40 g/mol
InChI Key: ZICCCVLQGURNBD-UHFFFAOYSA-N
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Patent
US04129700

Procedure details

To a solution of 8.1 g. (0.11 mole) of n-butyl alcohol and 7.9 g. (0.1 mole) of pyridine in diethyl ether cooled to 10°±1° C was added a solution of 27.0 g. (0.1 mole) 1,3-dimethyl-3-(t-butylperoxy)butyl chloroformate. The reaction temperature was controlled at 15°±1° C during the addition.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1,3-dimethyl-3-(t-butylperoxy)butyl chloroformate
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:5])CCC.N1C=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[C:13]([O:15][CH:16]([CH3:27])[CH2:17][C:18]([CH3:26])([O:20][O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:19])=[O:14]>C(OCC)C>[C:13](=[O:5])([O:14][CH2:7][CH2:8][CH2:9][CH3:10])[O:15][CH:16]([CH3:27])[CH2:17][C:18]([CH3:26])([O:20][O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:19]

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
1,3-dimethyl-3-(t-butylperoxy)butyl chloroformate
Quantity
0.1 mol
Type
reactant
Smiles
ClC(=O)OC(CC(C)(OOC(C)(C)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution of 27.0 g
ADDITION
Type
ADDITION
Details
The reaction temperature was controlled at 15°±1° C during the addition

Outcomes

Product
Name
Type
Smiles
C(OC(CC(C)(OOC(C)(C)C)C)C)(OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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